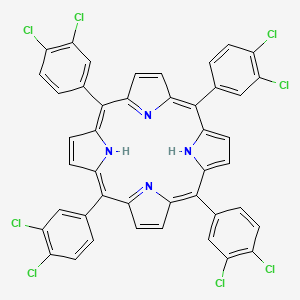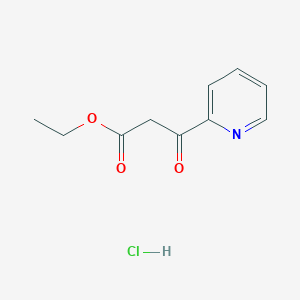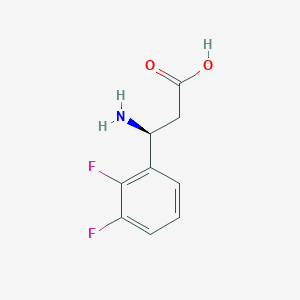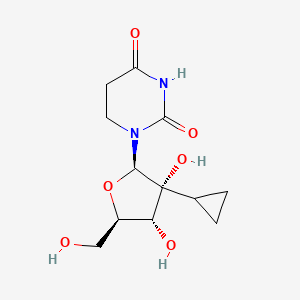
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid is a compound known for its structural similarity to methotrexate, a well-known antifolate drug.
Métodos De Preparación
The synthesis of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with methylamine and benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, leading to reduced cell proliferation. This mechanism is similar to that of methotrexate, making it a potential candidate for cancer treatment .
Comparación Con Compuestos Similares
Similar compounds include:
Methotrexate: Known for its use in cancer therapy and autoimmune diseases.
Aminopterin: Another antifolate with similar properties but different clinical applications.
Pralatrexate: A more potent antifolate used in the treatment of certain types of lymphoma.
Compared to these compounds, 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid offers unique structural features that may provide distinct advantages in specific applications .
Propiedades
Fórmula molecular |
C15H15N7O2 |
|---|---|
Peso molecular |
325.33 g/mol |
Nombre IUPAC |
3-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-3-8(5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) |
Clave InChI |
FQMJGSUEGDGJPE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


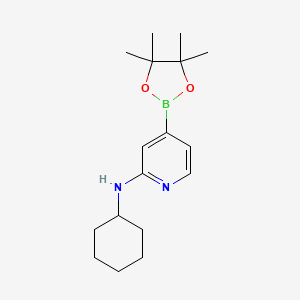
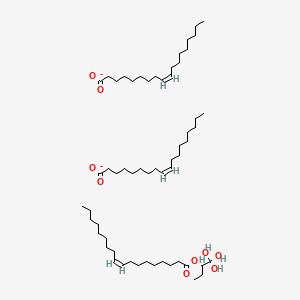
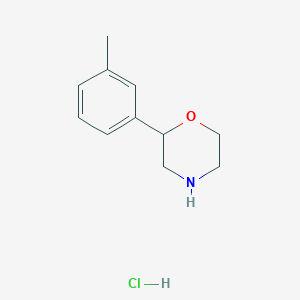
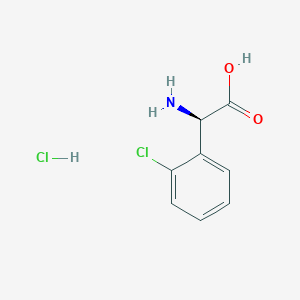
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
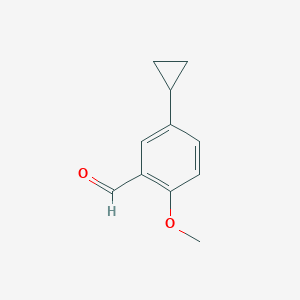
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
